[3-(1,1-Difluoroethyl)phenyl]boronic acid
Overview
Description
[3-(1,1-Difluoroethyl)phenyl]boronic acid is an organoboron compound with the molecular formula C8H9BF2O2 and a molecular weight of 185.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 1,1-difluoroethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-Difluoroethyl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a difluoroethylating agent. One common method includes the use of a Grignard reagent, such as 1,1-difluoroethylmagnesium bromide, which reacts with a boronic ester to form the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(1,1-Difluoroethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene.
Major Products Formed
Oxidation: Phenols.
Reduction: Boronate esters.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry
In chemistry, [3-(1,1-Difluoroethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
The compound is also explored for its potential in biological applications, such as the development of boron-containing drugs. Boronic acids can interact with biological molecules, making them useful in enzyme inhibition and as potential therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it a key component in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of [3-(1,1-Difluoroethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the difluoroethyl group, making it less reactive in certain applications.
4-Fluorophenylboronic acid: Contains a single fluorine atom, offering different reactivity and selectivity.
3,5-Difluorophenylboronic acid: Contains two fluorine atoms on the phenyl ring, providing unique electronic properties.
Uniqueness
[3-(1,1-Difluoroethyl)phenyl]boronic acid is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O2/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMWVIFKWQQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262033 | |
Record name | B-[3-(1,1-Difluoroethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162257-54-6 | |
Record name | B-[3-(1,1-Difluoroethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-(1,1-Difluoroethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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